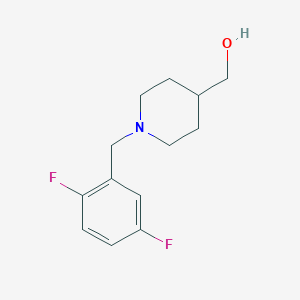

(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol

描述

属性

IUPAC Name |

[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-12-1-2-13(15)11(7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRQXYDXZGTFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Approach

One common method is reductive amination of a 4-substituted piperidine intermediate with 2,5-difluorobenzaldehyde or its equivalent, followed by reduction to install the hydroxymethyl group.

- Starting from a substituted (2R)-hydroxyethylamine intermediate, reductive amination with 2,5-difluorobenzaldehyde can be performed using reducing agents such as sodium triacetoxyborohydride or borohydride derivatives.

- This method is supported by literature describing similar compounds’ synthesis, where reductive amination yields the N-(2,5-difluorobenzyl) piperidine structure with high selectivity and yield.

Preparation of Piperidin-4-yl Methanol Intermediate

- The 4-hydroxymethyl substitution on the piperidine ring can be introduced by reduction of a corresponding 4-piperidone or 4-piperidinecarboxylate derivative.

- Lithium aluminum hydride (LAH) is a commonly used reagent to reduce carbonyl functionalities to the corresponding alcohols, converting 4-piperidone derivatives into 4-hydroxymethyl piperidine intermediates.

- Alternatively, the 4-piperidinemethanol core can be synthesized via nucleophilic opening of epoxides or by functional group transformations on piperidinecarboxylic acid derivatives.

N-Alkylation with 2,5-Difluorobenzyl Halides

- Selective N-alkylation of piperidin-4-yl methanol with 2,5-difluorobenzyl bromide or chloride under basic conditions (e.g., potassium carbonate in dichloromethane) can afford the target compound.

- This method requires careful control to avoid O-alkylation or over-alkylation and often uses protected intermediates to enhance selectivity.

Detailed Synthetic Scheme Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction | Lithium aluminum hydride (LAH), THF | Reduction of 4-piperidone to 4-hydroxymethyl piperidine |

| 2 | Reductive Amination | 2,5-Difluorobenzaldehyde, NaBH(OAc)3 | Formation of N-(2,5-difluorobenzyl)piperidin-4-yl methanol |

| 3 | Purification | Chromatography or recrystallization | Isolation of pure (1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol |

This sequence is adapted from patent literature and research articles describing analogous compounds.

Research Findings and Optimization Notes

- The position and number of fluorine atoms on the benzyl substituent significantly influence the reactivity and yield of N-alkylation steps, with 2,5-difluoro substitution providing a favorable balance between electronic effects and steric hindrance.

- Reductive amination conditions must be optimized to prevent over-reduction or side reactions; sodium triacetoxyborohydride is preferred for mild and selective reduction.

- Protection of the hydroxyl group during N-alkylation can be necessary to avoid side reactions, with subsequent deprotection yielding the free hydroxymethyl group.

- LAH reduction is highly efficient but requires strict anhydrous conditions and careful quenching to avoid hazards.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 4-Hydroxymethylpiperidine + 2,5-difluorobenzaldehyde | NaBH(OAc)3, mild conditions | High selectivity, mild conditions | Requires aldehyde availability |

| N-Alkylation | 4-Hydroxymethylpiperidine + 2,5-difluorobenzyl halide | K2CO3, CH2Cl2, controlled temperature | Direct substitution, simple setup | Possible side reactions, selectivity issues |

| Reduction of 4-piperidone | 4-Piperidone | LAH, THF | Efficient conversion to alcohol | Sensitive reagent, safety concerns |

化学反应分析

(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or halides, in the presence of a base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted piperidines.

科学研究应用

Key Reactions

- Oxidation: The compound can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction: It can be reduced to produce alcohol derivatives using lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Chemistry

(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable for creating diverse chemical entities.

Biology

In biological research, this compound is utilized to study interactions with various biomolecules. Its structural features enable it to act as a ligand in receptor binding studies or as a probe in enzyme activity assays.

Medicine

The compound is under investigation for potential therapeutic uses, particularly in drug development. Its ability to interact with biological targets suggests it may have applications in treating various conditions, including neurological disorders.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for formulating products that require specific chemical characteristics.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Neuropharmacological Studies : Research demonstrated that derivatives of this compound exhibited promising results in modulating neurotransmitter systems, indicating potential for treating anxiety and depression.

- Anticancer Research : Investigations into its anticancer properties revealed that certain analogs could inhibit cell proliferation in specific cancer cell lines.

- Synthetic Methodologies : Innovative synthetic routes have been developed to enhance yield and purity when producing this compound on an industrial scale.

作用机制

(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol: is similar to other compounds that contain piperidine rings conjugated to benzyl groups, such as 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine . the presence of the two fluorine atoms at the 2 and 5 positions of the benzyl ring in this compound makes it unique and potentially more reactive in certain chemical reactions.

相似化合物的比较

Substituent Effects on Antiparasitic Activity

Piperidine alcohols with varied benzyl substituents demonstrate significant differences in potency and selectivity. Key analogues include:

| Compound | Benzyl Substituent | IC50 (Resistant Strain, μg/mL) | IC50 (Sensitive Strain, μg/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| [1-(4-Fluorobenzyl)piperidin-4-yl]methanol (7) | 4-Fluorobenzyl | 1.03 | 2.51 | 15–182 |

| [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol (8) | 3,4-Dichlorobenzyl | 1.27 | 3.89 | 15–182 |

| [1-(4-Bromobenzyl)piperidin-4-yl]methanol (11) | 4-Bromobenzyl | 2.52 | 4.43 | 15–182 |

Key Observations :

- The 4-fluorobenzyl analogue (7) exhibits the highest potency (IC50 = 1.03 μg/mL), likely due to optimal fluorine positioning for hydrophobic and electrostatic interactions with parasitic targets .

- Halogen size and electronegativity influence activity: bulkier substituents (e.g., bromine in compound 11) reduce potency, possibly due to steric hindrance .

- The 2,5-difluorobenzyl group in the target compound may offer improved metabolic resistance over 4-fluorobenzyl derivatives, as ortho-fluorination is known to block oxidative degradation pathways. However, its activity profile relative to compound 7 remains to be empirically verified.

Structural Variations in Antimicrobial Piperidine Derivatives

Piperidine-based indole derivatives like DMPI and CDFII () highlight the impact of aromatic substituents on target specificity:

- DMPI : 2,3-Dimethylphenyl group contributes to MRSA synergy with carbapenems via hydrophobic interactions.

- CDFII : 2-Chlorophenyl and fluoroindole moieties enhance binding to bacterial efflux pumps.

In contrast, the target compound’s 2,5-difluorobenzyl group may favor antiparasitic over antibacterial activity due to differences in target enzyme architecture. Fluorine’s electron-withdrawing effects could modulate piperidine basicity, altering ionization and membrane permeability .

Physicochemical Properties and Drug-Likeness

- pKa : The piperidine nitrogen’s basicity (predicted pKa ~8.5–9.5) may be slightly lowered by the electron-withdrawing fluorines, affecting protonation and target binding .

- Synthetic Accessibility : Sodium borohydride-mediated reductions (as in ) are common for alcohol formation in such derivatives, though yields and purity depend on substituent stability .

Selectivity and Toxicity Profiles

Compounds with high selectivity indices (SIs > 15, ) minimize host toxicity. The target compound’s fluorination pattern may further improve SI by reducing off-target interactions, a hypothesis supported by the superior SI of fluorinated analogues in .

生物活性

(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluorobenzyl group and a hydroxymethyl moiety. This unique structure allows it to interact with various biological targets, potentially influencing several biochemical pathways.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Inhibition of Viral Fusion : Similar compounds have been documented to inhibit the hemagglutinin (HA) fusion process in influenza viruses by binding to specific sites on the HA protein, preventing viral entry into host cells .

- Modulation of Cholinesterase Activity : Some derivatives of piperidine compounds have shown the ability to modulate cholinesterase activity, which is crucial for neurotransmitter regulation in neurological contexts .

- Antiviral Activity : The compound has potential as an antiviral agent, particularly against influenza viruses, by interfering with viral replication processes .

Antiviral Activity

A study on related piperidine derivatives demonstrated significant antiviral effects against influenza A and B viruses. The mechanism involved direct interactions with viral proteins that are essential for the fusion process, leading to reduced viral infectivity .

Neuropharmacological Effects

In neuropharmacological studies, compounds similar to this compound have been evaluated for their effects on neurotransmitter systems. The modulation of acetylcholine levels through cholinesterase inhibition has implications for treating neurodegenerative diseases .

Case Studies

- Influenza Virus Inhibition : A specific study highlighted the effectiveness of N-benzyl piperidine derivatives in inhibiting H1N1 virus through novel binding interactions with HA proteins. This suggests that this compound may share similar antiviral properties .

- Cholinesterase Modulation : Research involving piperidine-based compounds showed that certain derivatives could enhance cholinesterase activity in vitro. This property is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, a comparative analysis with similar compounds is presented in Table 1.

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Antiviral, Cholinesterase Inhibition | Viral fusion inhibition |

| N-Benzyl 4,4-disubstituted piperidines | Structure | Antiviral | HA protein interaction |

| 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline | Structure | Antiviral | Fusion peptide binding |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic route for (1-(2,5-difluorobenzyl)piperidin-4-yl)methanol to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with piperidin-4-ylmethanol as the core scaffold. Introduce the 2,5-difluorobenzyl group via reductive amination using sodium cyanoborohydride (NaBH3CN) in a methanol/acetic acid solvent system, as described in analogous piperidine alkylation protocols .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side products like N-overalkylation. For example, excess 2,5-difluorobenzaldehyde and controlled pH (4–6) enhance selectivity .

- Validation : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use F NMR to verify the presence and position of fluorine atoms on the benzyl group. Compare chemical shifts with known 2,5-difluorobenzyl derivatives (δ ~ -115 to -125 ppm for ortho-F) .

- Mass Spectrometry : Employ HRMS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, use SHELXL for structure refinement to resolve stereochemical ambiguities (e.g., piperidine chair conformation) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs or enzymes) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).

- Step 2 : Analyze binding affinity and interactions (e.g., hydrogen bonding with fluorine atoms, hydrophobic contacts with the piperidine ring).

- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC50 values) to refine the model .

Q. How to resolve conflicting NMR data for this compound derivatives?

- Methodological Answer :

- Scenario : Discrepancies in H NMR splitting patterns due to dynamic chair flipping of the piperidine ring.

- Solution :

- Low-Temperature NMR : Acquire spectra at –40°C to "freeze" ring conformations and observe distinct proton environments .

- 2D NOESY : Identify spatial proximity between the benzyl group and piperidine protons to confirm preferred conformation .

- Case Study : In [1-(3,5-dimethylbenzyl)piperidin-4-yl]methanol, NOESY cross-peaks between the benzyl ortho-methyl and axial H-3/H-5 protons confirmed a chair conformation .

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

- Methodological Answer :

- Issue : Competing fluorination at unintended positions (e.g., 3,5-difluoro vs. 2,5-difluoro isomers).

- Control Measures :

- Directed Lithiation : Use LDA or TMPLi to deprotonate specific positions on the benzyl precursor before fluorination .

- Fluorine NMR Screening : Monitor reaction intermediates to detect regioisomers early .

Data Contradiction Analysis

Q. How to address discrepancies between computational logP predictions and experimental HPLC results?

- Methodological Answer :

- Root Cause : Differences in ionization states or solvent effects.

- Resolution :

- HPLC Method : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) to match physiological conditions. Compare retention times with standards .

- Adjust Computational Parameters : Include solvation models (e.g., COSMO-RS) in logP calculations to account for solvent interactions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。